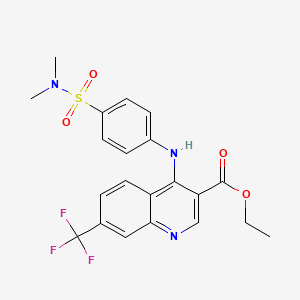

ethyl 4-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[4-(dimethylsulfamoyl)anilino]-7-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O4S/c1-4-31-20(28)17-12-25-18-11-13(21(22,23)24)5-10-16(18)19(17)26-14-6-8-15(9-7-14)32(29,30)27(2)3/h5-12H,4H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMPJXUIAJOUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)N(C)C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a complex quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a trifluoromethyl group and an N,N-dimethylsulfamoyl phenyl moiety. Its molecular formula is C19H18F3N3O3S, and it possesses a molecular weight of approximately 421.43 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including those similar to this compound. For instance, a study conducted on quinoline-derived trifluoromethyl alcohols demonstrated their effectiveness as growth inhibitors in zebrafish embryo models, indicating a promising avenue for further exploration in cancer therapeutics .

Table 1: Summary of Anticancer Studies

| Compound | Model Used | Activity Observed | Reference |

|---|---|---|---|

| This compound | Zebrafish embryo | Growth inhibition | |

| Trifluoromethylquinoline derivatives | Various cancer cell lines | Cytotoxic effects |

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. Research indicates that this compound exhibits significant antibacterial and antifungal activities. A study focused on the synthesis and evaluation of various quinoline derivatives found that compounds with trifluoromethyl substitutions showed enhanced antimicrobial activity compared to their non-trifluoromethyl counterparts .

Table 2: Antimicrobial Activity Results

| Compound | Test Organism | Activity Observed | Reference |

|---|---|---|---|

| This compound | E. coli | Moderate inhibition | |

| Trifluoromethylquinoline derivatives | Staphylococcus aureus | Potent inhibition |

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cellular processes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the presence of the sulfamoyl group may enhance interaction with biological targets, increasing the overall efficacy of the compound.

Case Study 1: In Vivo Efficacy

In an in vivo study evaluating the anticancer effects of a similar quinoline derivative, significant tumor regression was observed in mice treated with the compound compared to control groups. The study concluded that the compound's ability to induce apoptosis and inhibit tumor growth was significant, warranting further clinical investigation .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of several quinoline derivatives against common pathogens revealed that those with trifluoromethyl substitutions displayed superior antimicrobial activity. The study utilized both in vitro and in vivo models to confirm these findings, emphasizing the potential for development into therapeutic agents for infectious diseases .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Functional Group Impact on Properties

- Trifluoromethyl (CF₃): Present in all analogs, this group increases lipophilicity and metabolic resistance, favoring blood-brain barrier penetration and prolonged half-life.

- Hydroxyphenylamino (): The hydroxyl group facilitates hydrogen bonding, influencing crystal packing and solubility . Hydroxyl (): Enhances acidity (pKa ~8–10), making it a candidate for pH-dependent prodrug strategies.

- Halogen Substituents (): Chloro and fluoro groups improve electronegativity and membrane permeability, often correlating with antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.